4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” are not found, there are general methods for synthesizing similar compounds. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Synthesis and Biological Activities
Anthelmintic and Anti-inflammatory Activities
A study by Shetty et al. (2010) reported the synthesis of compounds with a structure similar to the target compound, which exhibited significant anthelmintic and anti-inflammatory activities. This research underlines the potential use of these compounds in treating conditions requiring anthelmintic and anti-inflammatory interventions (Shetty, Khazi, & Ahn, 2010).
Antimicrobial Activity
Raval, Naik, and Desai (2012) synthesized compounds related to the target compound that demonstrated considerable antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, some of which showed protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Anticancer Activity
González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, focusing on their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes showed potential in inducing apoptosis in cancer cells, indicating their utility in cancer treatment (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).
Applications in Drug Discovery
CDK2 Inhibitors
Vulpetti et al. (2006) discovered a potent and selective CDK2 inhibitor through structure-based drug design. This work emphasizes the role of sulfonamide-containing compounds in the development of selective inhibitors for therapeutic targets (Vulpetti, Casale, Roletto, Amici, Villa, Pevarello, 2006).
Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields for photodynamic therapy applications, demonstrating the utility of these compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mechanism of Action
Benzothiazoles
The benzothiazole moiety is a heterocyclic aromatic compound. Benzothiazoles and their derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. They interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Dimethoxy groups
The presence of methoxy groups can influence the lipophilicity of the compound, which can affect its absorption and distribution within the body .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-15-11-14-17(12-16(15)26-2)27-19(20-14)21-18(22)9-6-10-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFGHZBTXUOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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